Lethidrone

Description

A narcotic antagonist with some agonist properties. It is an antagonist at mu opioid receptors and an agonist at kappa opioid receptors. Given alone it produces a broad spectrum of unpleasant effects and it is considered to be clinically obsolete.

Structure

3D Structure

Properties

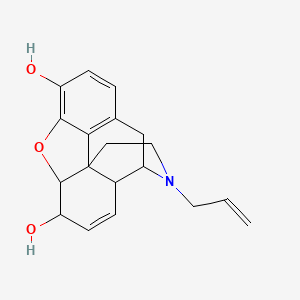

IUPAC Name |

3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-6,12-13,15,18,21-22H,1,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQMVEYFGZJHCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lethidrone (Nalorphine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nalorphine, also known under brand names such as Lethidrone, is a pioneering synthetic opioid derivative that played a crucial role in understanding the complex pharmacology of opioid receptors. Classified as a mixed opioid agonist-antagonist, its unique pharmacological profile is characterized by a divergent activity at different opioid receptor subtypes. This document provides a detailed technical overview of Nalorphine's mechanism of action, focusing on its receptor interactions, downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism: A Dual-Action Ligand

Nalorphine's primary mechanism of action is its interaction with the G-protein coupled receptors (GPCRs) of the endogenous opioid system. Unlike pure agonists (e.g., morphine) or pure antagonists (e.g., naloxone), Nalorphine exhibits a complex profile, acting as an antagonist at the mu (μ) and delta (δ) opioid receptors while simultaneously functioning as a potent agonist at the kappa (κ) opioid receptor.[1][2][3][4][5] This dual action is the foundation of its distinct physiological effects, which include the reversal of opioid overdose and the production of its own analgesic, yet often dysphoric, effects.[2][3][6]

Receptor Binding and Functional Activity

The interaction of Nalorphine with opioid receptors has been quantified through various in vitro assays. Its binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) define its receptor-specific actions. The N-allyl substitution on the morphinan backbone, replacing the N-methyl group of morphine, is a key structural feature responsible for this mixed activity profile.[7][8]

Data Presentation: Receptor Interaction Profile

The following table summarizes the quantitative data for Nalorphine's interaction with the primary opioid receptor subtypes.

| Receptor Subtype | Action | Binding Affinity (Ki) | Functional Potency (EC50) | Efficacy (Emax) | Reference(s) |

| Mu (μ) Opioid Receptor | Competitive Antagonist | High Affinity (nM range) | - | - | [1][3][4] |

| Kappa (κ) Opioid Receptor | High-Efficacy Agonist | 1.6 nM | 483 nM | 95% | [6][9][10] |

| Delta (δ) Opioid Receptor | Antagonist | 38.5 ± 4.0 nM | - | - | [5] |

Note: Specific Ki values for the mu receptor are not consistently reported but are established to be in the high-affinity nanomolar range, sufficient to displace mu agonists like morphine.

Molecular Signaling Pathways

As a ligand for opioid receptors, which are canonical GPCRs, Nalorphine modulates intracellular signaling primarily through the regulation of heterotrimeric G-proteins.[1][11] The specific downstream effects depend on whether it acts as an antagonist or an agonist at a given receptor subtype.

Antagonism at the Mu-Opioid Receptor (MOR)

At the MOR, Nalorphine acts as a competitive antagonist. It binds to the receptor with high affinity but does not induce the conformational change necessary for G-protein activation.[3][12] By occupying the receptor's binding site, it prevents endogenous ligands or exogenous agonists (like morphine or heroin) from binding and initiating the signaling cascade that leads to effects such as profound analgesia, euphoria, and respiratory depression.[1][3] The diagram below illustrates this blockade.

Caption: Nalorphine antagonism at the Mu-Opioid Receptor (MOR).

Agonism at the Kappa-Opioid Receptor (KOR)

Conversely, at the KOR, Nalorphine binds and induces an active receptor conformation, functioning as a high-efficacy agonist.[3][6] This triggers the canonical Gi/o-protein signaling cascade. The activated G-protein dissociates into its Gαi/o-GTP and Gβγ subunits. These subunits then modulate downstream effectors, primarily by inhibiting adenylyl cyclase (decreasing cAMP levels) and regulating ion channels (activating G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting N-type voltage-gated calcium channels).[13][14] This cascade results in neuronal hyperpolarization and reduced neurotransmitter release, leading to KOR-mediated effects like analgesia, sedation, and dysphoria.[2][6]

Caption: Nalorphine agonism at the Kappa-Opioid Receptor (KOR).

Experimental Protocols

The characterization of Nalorphine's mechanism of action relies on established pharmacological assays. Below are detailed methodologies for key experiments.

Protocol: Opioid Receptor Radioligand Binding Assay

This competitive binding assay is used to determine the affinity (Ki) of Nalorphine for opioid receptors.

-

Objective: To quantify the affinity of Nalorphine by measuring its ability to displace a specific high-affinity radioligand from the mu, kappa, or delta opioid receptors.

-

Materials:

-

Cell membranes prepared from tissue or cells expressing the opioid receptor of interest (e.g., HEK293 cells transfected with MOR, KOR, or DOR).

-

Radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]DPDPE for DOR).

-

Nalorphine (unlabeled competitor).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM Naloxone).

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of Nalorphine.

-

Incubation: In assay tubes, combine the cell membrane preparation (20-50 µg protein), the radioligand at a concentration near its Kd, and varying concentrations of Nalorphine (e.g., 0.1 nM to 10 µM). For total binding, omit Nalorphine. For non-specific binding, add a high concentration of a non-labeled antagonist like naloxone.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand. Wash the filters with ice-cold buffer.

-

Counting: Place filters in scintillation vials, add scintillation fluid, and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Nalorphine to generate a competition curve. Determine the IC50 value (the concentration of Nalorphine that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[15][16]

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol: [³⁵S]GTPγS Functional Assay

This assay measures G-protein activation to determine agonist or antagonist activity.

-

Objective: To quantify the ability of Nalorphine to stimulate (agonist) or inhibit a standard agonist's stimulation (antagonist) of G-protein activation at a specific opioid receptor.

-

Materials:

-

Receptor-expressing cell membranes.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Assay buffer containing GDP (to keep G-proteins in an inactive state).

-

Nalorphine and a known full agonist for the receptor of interest.

-

-

Methodology:

-

Pre-incubation: Incubate cell membranes with varying concentrations of Nalorphine (for agonist mode) or a fixed concentration of a full agonist plus varying concentrations of Nalorphine (for antagonist mode).

-

Reaction Initiation: Initiate the G-protein activation by adding [³⁵S]GTPγS.

-

Incubation: Incubate at 30°C for 60 minutes, allowing activated Gα subunits to bind [³⁵S]GTPγS.

-

Termination and Filtration: Stop the reaction by rapid filtration, similar to the binding assay.

-

Counting: Measure the amount of bound [³⁵S]GTPγS via scintillation counting.

-

Data Analysis: For agonist activity, plot [³⁵S]GTPγS binding against the log concentration of Nalorphine to determine EC50 and Emax. For antagonist activity, analyze the rightward shift of the full agonist's dose-response curve to calculate the pA2 or Kb value.[15]

-

Conclusion

The mechanism of action of this compound (Nalorphine) is a classic example of mixed agonist-antagonist pharmacology. Its high-affinity antagonism at mu-opioid receptors enables it to effectively reverse the life-threatening effects of potent mu agonists.[1][3] Simultaneously, its agonism at kappa-opioid receptors provides a degree of analgesia, but this is often overshadowed by significant psychotomimetic and dysphoric side effects that have limited its clinical use.[2][6] A thorough understanding of its complex interactions with opioid receptor subtypes and their resultant signaling cascades is essential for the rational design of safer and more effective analgesics in modern drug development.

References

- 1. Nalorphine | C19H21NO3 | CID 5284595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of Nalorphine Hydrobromide? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Nalorphine - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. google.com [google.com]

- 9. Nalorphine [medbox.iiab.me]

- 10. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 11. teachmephysiology.com [teachmephysiology.com]

- 12. Opioid antagonist - Wikipedia [en.wikipedia.org]

- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

Lethidrone (Nalorphine): A Technical Deep Dive into Opioid Receptor Binding and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lethidrone, known scientifically as Nalorphine, is a semi-synthetic opioid with a complex pharmacological profile, exhibiting both agonistic and antagonistic properties at opioid receptors. This dual activity has made it a subject of significant interest in the study of opioid pharmacology and in the historical context of opioid overdose treatment. This technical guide provides an in-depth analysis of nalorphine's binding affinity for the mu (μ), delta (δ), and kappa (κ) opioid receptors, details the experimental protocols used to elucidate these properties, and visualizes the intricate signaling pathways it modulates.

Quantitative Binding Affinity of Nalorphine for Opioid Receptors

The interaction of nalorphine with opioid receptors is characterized by a distinct affinity profile for each of the three main receptor subtypes. While nalorphine is structurally similar to morphine, the substitution of the methyl group on the nitrogen atom with an allyl group drastically alters its pharmacological activity.

Published data on the binding affinity of nalorphine and the structurally related compound nalbuphine are summarized below. These values, primarily expressed as the inhibition constant (Ki), provide a quantitative measure of the drug's affinity for the receptor. A lower Ki value indicates a higher binding affinity.

| Ligand | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| Nalorphine | κ (Kappa) | 1.6 ± 0.1 | HEK-κ cells | [1] |

| Nalbuphine | μ (Mu) | 0.5 | Rat brain homogenates | [2] |

| Nalbuphine | κ (Kappa) | 29 | Rat brain homogenates | [2] |

| Nalbuphine | δ (Delta) | 60 | Rat brain homogenates | [2] |

Note: Data for nalbuphine is included due to its structural and functional similarity to nalorphine, providing valuable context for understanding its binding profile. A study on nalorphine conjugates suggests that modifications can enhance its binding to the delta-opioid receptor, indicating an inherent interaction potential with this receptor subtype.[3]

Functional Activity at Opioid Receptors

Nalorphine's complex pharmacology stems from its mixed agonist-antagonist activity. At the mu-opioid receptor (μOR) , it acts as an antagonist, competitively blocking the effects of potent agonists like morphine. This antagonistic action was the basis for its historical use in the treatment of opioid overdose.[4]

Conversely, at the kappa-opioid receptor (κOR) , nalorphine exhibits agonist activity. This activation is responsible for some of its analgesic effects but also contributes to undesirable side effects such as dysphoria and hallucinations.[4]

The functional activity of nalorphine at the delta-opioid receptor (δOR) is less well-characterized in the readily available literature. However, its structural similarity to other opioids that interact with the δOR suggests a potential for functional modulation.

Experimental Protocols

The determination of a ligand's binding affinity and functional activity at opioid receptors involves a suite of specialized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is fundamental for determining the binding affinity (Ki) of an unlabeled ligand (nalorphine) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of nalorphine for μ, δ, and κ opioid receptors.

Materials:

-

Membrane preparations from cells expressing a single type of opioid receptor (μ, δ, or κ) or from brain tissue.

-

Radioligands specific for each receptor:

-

μOR: [³H]-DAMGO

-

δOR: [³H]-DPDPE or [³H]-Naltrindole

-

κOR: [³H]-U69,593 or [³H]-Bremazocine

-

-

Unlabeled nalorphine.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: In a series of tubes, a fixed concentration of the radioligand and a fixed amount of membrane preparation are incubated with increasing concentrations of unlabeled nalorphine.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. Unbound radioligand is washed away.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of nalorphine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent to which a ligand activates a G-protein-coupled receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of nalorphine as an agonist at opioid receptors.

Materials:

-

Membrane preparations from cells expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

GDP (Guanosine diphosphate).

-

Nalorphine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

-

Pre-incubation: Membranes are pre-incubated with GDP to ensure that G-proteins are in their inactive state.

-

Incubation: Membranes are then incubated with [³⁵S]GTPγS and varying concentrations of nalorphine.

-

Termination: The reaction is stopped by rapid filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured.

-

Data Analysis: The concentration of nalorphine that produces 50% of the maximal stimulation (EC₅₀) and the maximum possible stimulation (Emax) are determined from a dose-response curve.

References

- 1. Agonists determine the pattern of G-protein activation in mu-opioid receptor-mediated supraspinal analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced binding of morphine and nalorphine to opioid delta receptor by glucuronate and sulfate conjugations at the 6-position (Journal Article) | OSTI.GOV [osti.gov]

- 4. youtube.com [youtube.com]

The Pharmacodynamics of N-allylnormorphine (Nalorphine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-allylnormorphine, commonly known as nalorphine, is a semi-synthetic opioid derivative that holds a significant place in the history of opioid pharmacology. Its unique mixed agonist-antagonist profile at opioid receptors has been pivotal in advancing the understanding of opioid receptor function and in the development of safer analgesics. This technical guide provides an in-depth exploration of the pharmacodynamics of nalorphine, presenting quantitative data, detailed experimental methodologies, and visualizations of its molecular interactions and signaling pathways.

Introduction

Nalorphine, synthesized from normorphine by the substitution of an allyl group for the methyl group on the nitrogen atom, was one of the first opioid receptor antagonists to be clinically introduced.[1] It exhibits a complex pharmacological profile, acting as a competitive antagonist at the mu-opioid receptor (MOR) and as an agonist at the kappa-opioid receptor (KOR).[2][3] This dual activity underpins its historical use as an antidote for opioid overdose and in diagnostic testing for opioid dependence. However, its agonistic activity at the KOR is also responsible for dose-limiting side effects, including dysphoria, hallucinations, and sedation, which have led to its replacement in clinical practice by more selective antagonists like naloxone.[3] Despite its limited therapeutic use today, the study of nalorphine continues to provide valuable insights into the structure-activity relationships of opioid ligands and the functional diversity of opioid receptor signaling.

Receptor Binding Affinity and Efficacy

The pharmacodynamic profile of nalorphine is defined by its distinct interactions with the different opioid receptor subtypes. Quantitative analysis of its binding affinity (Ki) and functional efficacy (EC50, Emax) reveals a high affinity for the MOR, where it acts as an antagonist, and a comparable affinity for the KOR, where it functions as a high-efficacy agonist. Its affinity for the delta-opioid receptor (DOR) is considerably lower.

Table 1: Opioid Receptor Binding Affinities of Nalorphine

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference(s) |

| Mu (µ) | [³H]Dihydromorphine | Rat brain homogenates | ~0.5 | [4] |

| Mu (µ) | [³H]DAMGO | Not Specified | Apparent pA₂ = 7.31 | [5] |

| Kappa (κ) | Not Specified | Not Specified | 1.6 | [1] |

| Delta (δ) | [³H]-DPDPE | HEK-δ cells | 38.5 ± 4.0 | [2] |

Table 2: Functional Efficacy of Nalorphine at the Kappa-Opioid Receptor

| Assay Type | Cell Line | Parameter | Value | Reference(s) |

| [³⁵S]GTPγS Binding | Not Specified | EC₅₀ | 483 nM | [1] |

| [³⁵S]GTPγS Binding | Not Specified | Eₘₐₓ | 95% | [1] |

Signaling Pathways

Nalorphine's interaction with mu and kappa opioid receptors triggers distinct intracellular signaling cascades. As a G-protein coupled receptor (GPCR) antagonist at the MOR, it competitively blocks the downstream effects of MOR agonists. Conversely, as a KOR agonist, it activates inhibitory G-proteins (Gi/o), leading to the modulation of various effector systems.

Mu-Opioid Receptor Antagonism

At the MOR, nalorphine's N-allyl group is crucial for its antagonistic properties.[6][7] By binding to the receptor, it prevents the conformational changes necessary for the activation of Gi/o proteins by MOR agonists like morphine. This blockade reverses or prevents the canonical effects of MOR activation, including analgesia, euphoria, and respiratory depression. The primary downstream consequence of this antagonism is the prevention of the inhibition of adenylyl cyclase and the modulation of ion channel activity.

Kappa-Opioid Receptor Agonism

As a KOR agonist, nalorphine activates the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] The activated Gβγ subunits can also directly modulate ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[10][11] These actions collectively hyperpolarize the neuron, reducing its excitability and neurotransmitter release, which is thought to mediate nalorphine's analgesic, as well as its dysphoric and psychotomimetic, effects.

Experimental Protocols

The characterization of nalorphine's pharmacodynamics relies on a suite of in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of nalorphine for opioid receptors by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the opioid receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR).

-

Increasing concentrations of unlabeled nalorphine.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled universal opioid ligand (e.g., naloxone).

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of nalorphine.

-

Determine the IC₅₀ value (the concentration of nalorphine that inhibits 50% of specific binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

-

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins by nalorphine at the KOR, providing a measure of its agonist efficacy.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer (typically containing MgCl₂ and NaCl).

-

Guanosine diphosphate (GDP) to ensure G-proteins are in their inactive state.

-

Increasing concentrations of nalorphine.

-

For basal binding, wells will contain only buffer. For non-specific binding, wells will contain a high concentration of unlabeled GTPγS.

-

Add the membrane preparation.

-

-

Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 30°C) for a short period (e.g., 15 minutes).

-

Initiation: Add a fixed concentration of [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the specific [³⁵S]GTPγS binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding against the log concentration of nalorphine.

-

Determine the EC₅₀ (the concentration of nalorphine that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) by fitting the data to a sigmoidal dose-response curve.[13][14]

-

Conclusion

Nalorphine remains a cornerstone in the study of opioid pharmacology. Its mixed agonist-antagonist profile has been instrumental in delineating the distinct physiological roles of the mu and kappa opioid receptors. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview of the pharmacodynamics of nalorphine, serving as a valuable resource for researchers in academia and the pharmaceutical industry. A thorough understanding of the molecular interactions of ligands like nalorphine is essential for the rational design of novel therapeutics with improved efficacy and safety profiles for the management of pain and other neurological disorders.

References

- 1. Nalorphine - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. Nalorphine | C19H21NO3 | CID 5284595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdspdb.unc.edu [pdspdb.unc.edu]

- 6. pnas.org [pnas.org]

- 7. youtube.com [youtube.com]

- 8. Morphine receptors as regulators of adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of dopamine-sensitive adenylate cyclase by opioids: possible involvement of physically associated mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spinal G-protein-gated potassium channels contribute in a dose-dependent manner to the analgesic effect of mu- and delta- but not kappa-opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analgesic effects of the GIRK Activator, VU0466551, alone and in combination with morphine in acute and persistent pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Lethidrone (Nalorphine): A Technical Deep Dive into its Discovery and History as a Pioneering Opioid Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lethidrone, the brand name for N-allylnormorphine, more commonly known as Nalorphine, holds a significant place in the history of pharmacology as one of the first clinically utilized opioid antagonists. Introduced in 1954, its discovery was a pivotal moment, fundamentally altering the understanding of opioid receptor function and paving the way for the development of safer and more effective opioid modulators. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological characterization of this compound, with a focus on the experimental methodologies and quantitative data that established its role as a mixed agonist-antagonist at opioid receptors.

I. Discovery and Historical Context

The journey to uncovering opioid antagonists began with efforts to modify the morphine structure to reduce its addictive potential while retaining its analgesic properties. In the early 1940s, researchers at Merck & Co. synthesized a series of N-substituted derivatives of normorphine. Among these was N-allylnormorphine, or Nalorphine.

Initial studies revealed a paradoxical pharmacological profile. While exhibiting some analgesic effects on its own, Nalorphine was found to precipitate withdrawal symptoms in morphine-dependent individuals. This observation was a critical turning point, suggesting a competitive interaction at the same receptor sites as morphine. This led to its investigation as a potential antidote for opioid overdose, a role in which it proved effective and for which it was introduced to the market under brand names including this compound and Nalline.[1]

The discovery of Nalorphine's dualistic nature—acting as both an agonist and an antagonist—was instrumental in the formulation of the concept of multiple opioid receptor subtypes (μ, κ, and δ). It became evident that the complex effects of different opioids could be explained by their varying affinities and intrinsic activities at these different receptors.

II. Chemical Synthesis

The primary synthesis of Nalorphine involves the N-demethylation of morphine to normorphine, followed by N-alkylation with an allyl group. A key historical method for the N-demethylation step is the von Braun degradation .

Synthesis Workflow

III. Pharmacological Characterization: Opioid Receptor Antagonism

The defining characteristic of this compound is its mixed agonist-antagonist profile at opioid receptors. It primarily acts as an antagonist at the μ-opioid receptor (MOR), the main receptor responsible for the analgesic and euphoric effects of morphine, while exhibiting agonist activity at the κ-opioid receptor (KOR).

Quantitative Data: Receptor Binding Affinity

The affinity of a ligand for a receptor is quantified by its inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand. Lower Ki values indicate a higher binding affinity. Due to the historical nature of much of the primary research on Nalorphine, precise and consolidated Ki values are not as readily available as for more modern compounds. However, data from related compounds and comparative studies provide a strong indication of its binding profile. For the structurally similar mixed agonist-antagonist Nalbuphine , the following binding affinities have been reported:

| Opioid Receptor Subtype | Radioligand Used in Assay | Test Compound | Binding Affinity (Ki) in nM |

| μ (Mu) | [³H]Dihydromorphine | Nalbuphine | 0.5[2] |

| κ (Kappa) | [³H]Ethylketocyclazocine | Nalbuphine | 29[2] |

| δ (Delta) | [³H]DPDPE | Nalbuphine | 60[2] |

These values for Nalbuphine highlight a high affinity for the μ-opioid receptor, consistent with its antagonist activity at this site, and a moderate affinity for the κ-opioid receptor, in line with its agonist effects there.

Quantitative Data: In Vivo Antagonist Potency

IV. Experimental Protocols

The characterization of this compound as an opioid antagonist relies on a combination of in vitro and in vivo experimental protocols.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for μ, κ, and δ opioid receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific opioid receptor subtype (μ, κ, or δ) are prepared from cell cultures or animal brain tissue through homogenization and centrifugation.

-

Competitive Binding: A constant concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for μ, [³H]Ethylketocyclazocine for κ, [³H]DPDPE for δ) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Hot Plate Test for Analgesia

Objective: To assess the ability of this compound to antagonize morphine-induced analgesia.

Methodology:

-

Animal Model: Mice are typically used for this assay.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C) is used.

-

Procedure:

-

A baseline latency to a nociceptive response (e.g., paw licking or jumping) is determined for each mouse by placing it on the hot plate.

-

Mice are then administered a potent μ-opioid agonist, such as morphine, to induce analgesia, which is observed as an increase in the latency to the nociceptive response.

-

Different groups of mice are pre-treated with varying doses of this compound (or vehicle control) prior to the administration of morphine.

-

The latency to the nociceptive response is measured again at a set time after morphine administration.

-

-

Data Analysis: The degree to which this compound reduces the analgesic effect of morphine is quantified. The ED50 for the antagonist effect is the dose of this compound that causes a 50% reversal of the morphine-induced increase in latency.

Experimental Workflow for In Vivo Antagonism Study

V. Mechanism of Action: Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs). When an agonist like morphine binds to the μ-opioid receptor, it triggers a conformational change that activates an associated inhibitory G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effectors. A primary effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

This compound, as a competitive antagonist at the μ-opioid receptor, binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents morphine and other agonists from binding and initiating the signaling cascade.

Opioid Receptor Signaling Pathway

VI. Conclusion

This compound (Nalorphine) represents a landmark in the field of opioid pharmacology. Its discovery and characterization not only provided the first effective antidote for opioid overdose but also fundamentally advanced our understanding of opioid receptor theory. The elucidation of its mixed agonist-antagonist properties was a crucial step in recognizing the existence of multiple opioid receptor subtypes, a concept that continues to guide modern drug development efforts. While its clinical use has been largely superseded by antagonists with a "purer" antagonist profile and fewer side effects, such as Naloxone, the scientific legacy of this compound is undeniable. The experimental protocols developed to characterize its unique pharmacology laid the groundwork for the evaluation of countless subsequent opioid receptor modulators, and its history serves as a testament to the intricate and often unexpected nature of drug-receptor interactions.

References

- 1. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of nalorphine, a kappa 3 analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative studies of the antagonism by nalorphine of some of the actions of morphine-like analgesic drugs - PMC [pmc.ncbi.nlm.nih.gov]

Lethidrone (Nalorphine): A Technical Guide on its Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lethidrone, known scientifically as Nalorphine, is a semi-synthetic opioid modulator with a complex pharmacological profile within the central nervous system (CNS).[1] It is structurally a morphinane alkaloid.[2] Historically, its primary utility was in the reversal of opioid overdose and as a diagnostic tool to test for opioid dependence.[2][3] Nalorphine's clinical use has largely been superseded due to a side-effect profile that includes dysphoria and psychotomimetic effects.[1][3] However, its unique mechanism of action continues to make it a valuable tool in pharmacological research for understanding the intricacies of the opioid system.[1]

This technical guide provides an in-depth analysis of the core effects of nalorphine on the CNS, focusing on its receptor interactions, signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action

Nalorphine's effects on the CNS are primarily dictated by its interaction with opioid receptors, specifically the mu (μ) and kappa (κ) opioid receptors.[1] It functions as a mixed agonist-antagonist, a characteristic that defines its complex and often opposing physiological effects.[2][3]

-

μ-Opioid Receptor (MOR) Antagonism : At the MOR, nalorphine acts as a competitive antagonist.[1][4] It binds to the receptor with significant affinity but does not activate it, thereby blocking endogenous and exogenous MOR agonists (like morphine or heroin) from binding and eliciting their effects.[1][4] This antagonistic action is responsible for its ability to counteract the analgesic, euphoric, and life-threatening respiratory depression caused by MOR agonists.[1][5]

-

κ-Opioid Receptor (KOR) Agonism : Conversely, at the KOR, nalorphine functions as an agonist.[1][3] Activation of KORs in the CNS is associated with analgesia, though typically less potent than MOR-mediated analgesia.[1] However, KOR agonism is also linked to undesirable side effects, including dysphoria, sedation, anxiety, confusion, and hallucinations, which limited nalorphine's therapeutic application.[1][3]

-

Delta (δ) Opioid Receptor (DOR) Interaction : Nalorphine generally displays a lower affinity for DORs compared to MORs and KORs.[6]

Some research also suggests that nalorphine's analgesic effects may be mediated by the kappa-3 (κ3) opioid receptor subtype, distinguishing it from classical KOR agonists like U-50,488H.[7]

Quantitative Pharmacological Data

The binding affinity of nalorphine and related compounds to opioid receptors is critical for understanding its pharmacological profile. The following table summarizes key binding affinity data from the literature.

| Compound | Receptor | Binding Parameter (Ki) | Species/System | Reference |

| Nalbuphine | μ (mu) | 0.5 nM | Rat brain homogenates | [6] |

| κ (kappa) | 29 nM | Rat brain homogenates | [6] | |

| δ (delta) | 60 nM | Rat brain homogenates | [6] | |

| Naloxone | μ (mu) | 1.518 ± 0.065 nM | Human MOR expressing cells | [8] |

| Butorphan | μ (mu) | 0.46 nM | Human opioid receptors | [9] |

| κ (kappa) | 0.34 nM | Human opioid receptors | [9] |

Note: Data for nalbuphine and naloxone are presented to provide context for a mixed agonist-antagonist profile, as comprehensive and consistent Ki values for nalorphine itself are not uniformly available across the provided search results.

Signaling Pathways

Nalorphine's dual interaction with opioid receptors triggers distinct intracellular signaling cascades. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation or inhibition, modulate downstream cellular activity.[2]

μ-Opioid Receptor Antagonism

As a MOR antagonist, nalorphine competitively binds to the receptor, preventing the conformational change necessary for G-protein coupling. This blocks the canonical inhibitory pathway typically activated by agonists like morphine.

Caption: Nalorphine's antagonism at the μ-opioid receptor.

κ-Opioid Receptor Agonism

As a KOR agonist, nalorphine binds to and activates the receptor, initiating G-protein-mediated signaling. This typically involves the inhibition of adenylyl cyclase and modulation of ion channels, leading to a decrease in neuronal excitability. This pathway is also linked to the activation of stress-related pathways, such as the p38 MAP kinase pathway, which may contribute to its dysphoric effects.[10]

Caption: Nalorphine's agonism at the κ-opioid receptor.

Key Experimental Protocols

The characterization of nalorphine's CNS effects relies on a suite of established experimental methodologies.

Opioid Receptor Binding Assay

This protocol determines the affinity of a compound for a specific receptor subtype through competitive displacement of a radiolabeled ligand.

Objective: To quantify the binding affinity (Ki) of nalorphine for μ, κ, and δ opioid receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat brain) or cultured cells expressing the human opioid receptor of interest (MOR, KOR, or DOR).[8][11] Centrifuge to isolate cell membranes containing the receptors.

-

Assay Setup: In a multi-well plate, combine the receptor membrane preparation, a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]U69,593 for KOR), and varying concentrations of unlabeled nalorphine.[9]

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.[9][12]

-

Separation: Rapidly separate the bound from unbound radioligand using vacuum filtration through glass fiber filters.[12]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of nalorphine concentration. Use non-linear regression to determine the IC₅₀ (the concentration of nalorphine that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive opioid receptor binding assay.

In Vivo Microdialysis

This technique measures the concentration of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals, providing insight into a drug's neurochemical effects.[13]

Objective: To determine the effect of nalorphine administration on neurotransmitter levels (e.g., dopamine, serotonin) in brain regions like the nucleus accumbens or prefrontal cortex.

Methodology:

-

Surgical Implantation: Anesthetize a subject animal (e.g., a rat) and stereotaxically implant a guide cannula targeting the brain region of interest.[13][14]

-

Probe Insertion: After a recovery period, insert a microdialysis probe through the guide cannula. The probe has a semi-permeable membrane at its tip.[15]

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[15][16]

-

Sample Collection: Small molecules, including neurotransmitters, from the brain's extracellular fluid diffuse across the membrane into the aCSF. Collect the resulting dialysate in timed fractions.[15]

-

Baseline & Treatment: Collect baseline samples to establish basal neurotransmitter levels. Administer nalorphine (systemically or locally) and continue collecting samples to measure changes from baseline.

-

Analysis: Quantify the neurotransmitter concentration in the dialysate samples using a highly sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[15]

Caption: Workflow for an in vivo microdialysis experiment.

Conditioned Place Preference (CPP)

CPP is a behavioral paradigm used to assess the rewarding or aversive properties of a drug by pairing its effects with a distinct environment.[17]

Objective: To determine if nalorphine produces rewarding (place preference) or aversive (place aversion) effects.

Methodology:

-

Apparatus: A chamber with at least two compartments distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures).[17]

-

Phase 1: Habituation/Pre-Test: Place the animal in the apparatus with free access to all compartments to determine any baseline preference for one environment over another.[18]

-

Phase 2: Conditioning: This phase consists of several alternating daily sessions.

-

Drug Pairing: On drug conditioning days, administer nalorphine to the animal and confine it to one of the compartments for a set period.

-

Vehicle Pairing: On alternate days, administer a vehicle (saline) injection and confine the animal to the other compartment.[17]

-

-

Phase 3: Post-Test: Place the animal back in the apparatus with free access to all compartments (in a drug-free state). Record the time spent in each compartment.[18]

-

Analysis: A significant increase in time spent in the drug-paired compartment compared to the pre-test indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion (dysphoria).[17]

Caption: Workflow for a conditioned place preference experiment.

Logical Relationship of Nalorphine's Dual CNS Effects

Nalorphine's clinical and physiological profile is a direct consequence of its simultaneous, yet opposing, actions at μ- and κ-opioid receptors. This duality is key to understanding its utility and its limitations.

Caption: Logical relationship of nalorphine's dual CNS effects.

Conclusion

This compound (Nalorphine) exhibits a fascinating and complex profile of effects on the central nervous system, driven by its dual nature as a μ-opioid receptor antagonist and a κ-opioid receptor agonist.[1] This allows it to simultaneously reverse the effects of potent opioids while producing its own distinct, KOR-mediated analgesic and psychotomimetic effects.[1][7] While its clinical application has waned due to the prevalence of dysphoric side effects, nalorphine remains a cornerstone compound for CNS research.[3] It serves as an invaluable pharmacological tool for dissecting the distinct roles of the mu and kappa opioid systems in pain, reward, and mood regulation, thereby continuing to inform the development of safer and more effective analgesics and treatments for opioid use disorders.[1]

References

- 1. What is the mechanism of Nalorphine Hydrobromide? [synapse.patsnap.com]

- 2. Nalorphine | C19H21NO3 | CID 5284595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. What are μ opioid receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Buprenorphine and Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of nalorphine, a kappa 3 analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

- 9. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uva.theopenscholar.com [uva.theopenscholar.com]

- 16. researchgate.net [researchgate.net]

- 17. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

Lethidrone (Nalorphine): A Technical Guide to its Partial Agonist Activity at Kappa-Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lethidrone (Nalorphine) is a semi-synthetic opioid derivative that exhibits a complex pharmacological profile, acting as a mixed agonist-antagonist at opioid receptors. This technical guide provides an in-depth examination of nalorphine's activity as a partial agonist at the kappa-opioid receptor (KOR). Historically used as an opioid antagonist to reverse overdose, its intrinsic agonistic effects at the KOR contribute to a unique set of physiological responses, including analgesia, as well as dysphoria and psychotomimetic effects. This document consolidates quantitative data on nalorphine's binding affinity and functional activity, details the experimental protocols for its characterization, and explores the underlying signaling pathways, including the potential for biased agonism. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.

Introduction

Nalorphine, also known as N-allylnormorphine, was one of the first opioid receptor antagonists to be clinically introduced.[1] Its primary use was to counteract the life-threatening respiratory depression caused by opioid overdose.[2] However, nalorphine is not a pure antagonist; it possesses a dual action, functioning as an antagonist at the mu-opioid receptor (MOR) and as an agonist at the kappa-opioid receptor (KOR).[2][3] This agonistic activity at the KOR is responsible for its analgesic properties, but also for a range of side effects such as dysphoria, anxiety, confusion, and hallucinations, which have limited its therapeutic use.[1][3]

Understanding the partial agonism of nalorphine at the KOR is crucial for several reasons. It provides a valuable pharmacological tool to probe the function of the KOR system. Furthermore, the study of its mixed agonist-antagonist profile has informed the development of other opioid analgesics with potentially safer side-effect profiles. This guide will delve into the quantitative pharmacology of nalorphine, the experimental methods used to characterize its activity, and the molecular signaling cascades it initiates upon binding to the KOR.

Quantitative Pharmacology of Nalorphine

The pharmacological activity of nalorphine is defined by its binding affinity (Ki) and its functional potency (EC50) and efficacy (Emax) at the different opioid receptor subtypes. While comprehensive data for nalorphine is distributed across various studies, this section consolidates available information and includes data for the structurally similar and pharmacologically comparable compound, nalbuphine, to provide a broader context.

| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Functional Activity (Emax, %) | Assay Type |

| Nalorphine | Delta (δ) | 38.5 ± 4.0 | - | - | Radioligand Binding |

| Kappa (κ) | - | - | Full Agonist | cAMP Inhibition | |

| Nalbuphine | Mu (μ) | 0.5 | 14 | 47 (Weak Partial Agonist) | [³⁵S]GTPγS Binding |

| Kappa (κ) | 29 | 27 | 81 (Agonist) | [³⁵S]GTPγS Binding | |

| Delta (δ) | 60 | - | - | Radioligand Binding |

Note: A dash (-) indicates that specific data was not found in the searched literature. The data for nalbuphine is provided for comparative purposes due to its structural and functional similarity to nalorphine.

Experimental Protocols

The characterization of nalorphine's interaction with opioid receptors involves a suite of in vitro assays. This section details the methodologies for three key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor. It involves competing the unlabeled ligand (nalorphine) with a radiolabeled ligand known to bind to the receptor of interest.

Protocol:

-

Membrane Preparation:

-

HEK293 cells stably expressing the human mu-, kappa-, or delta-opioid receptor are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, or [³H]DPDPE for DOR) at a concentration near its dissociation constant (Kd).

-

Add increasing concentrations of unlabeled nalorphine.

-

Add the prepared cell membranes (typically 20-50 µg of protein per well).

-

To determine non-specific binding, a separate set of wells is prepared with the radioligand and a high concentration of a standard unlabeled opioid agonist or antagonist.

-

-

Incubation:

-

The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

The contents of each well are rapidly filtered through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

The filters are washed multiple times with ice-cold assay buffer.

-

The filters are dried, and the radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of nalorphine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Lethidrone (Nalorphine): A Technical Guide to its Metabolism and Excretion Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lethidrone, known scientifically as Nalorphine, is a semi-synthetic opioid with mixed agonist-antagonist properties. Historically used as an antidote for opioid overdose and in challenge tests for opioid dependence, its clinical application has been limited due to psychotomimetic side effects.[1][2] A thorough understanding of its metabolic fate and excretion routes is crucial for toxicological assessments, forensic analysis, and the development of related compounds. This technical guide provides a comprehensive overview of the metabolic and excretory pathways of Nalorphine, supported by quantitative data, detailed experimental methodologies, and visual diagrams.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Nalorphine is poorly absorbed orally, necessitating parenteral administration for clinical efficacy.[1] Once in the bloodstream, it readily crosses the blood-brain barrier and the placenta.[1] The primary site of metabolism is the liver, with the kidneys and intestines also playing a role.[1][3] Excretion occurs predominantly through urine and feces.[1]

Metabolism

The biotransformation of Nalorphine is extensive and primarily involves Phase II conjugation reactions, specifically glucuronidation, as well as Phase I N-deallylation.[1]

-

Glucuronidation: This is the major metabolic pathway for Nalorphine.[1] The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the conjugation of glucuronic acid to the hydroxyl groups of Nalorphine, forming more water-soluble metabolites that are easily excreted.[4][5] The primary glucuronide metabolites identified are Nalorphine-3-glucuronide and Nalorphine-6-glucuronide.[1][6] The UGT1A1 isozyme has been implicated in the glucuronidation of nalorphine.[7]

-

N-deallylation: This Phase I reaction involves the removal of the N-allyl group from the Nalorphine molecule, leading to the formation of normorphine.[1]

-

Hydroxylation: In rabbits, the formation of 2-hydroxynalorphine has been observed.[1]

-

Sulfation: In cats, nalorphine-3-ethereal sulfate has been identified as a urinary metabolite.[1]

The following diagram illustrates the primary metabolic pathways of Nalorphine.

Caption: Primary metabolic pathways of this compound (Nalorphine).

Excretion

Nalorphine and its metabolites are eliminated from the body through both renal and hepatic routes.[1][8] A small fraction of the administered dose, approximately 2-6%, is excreted as unchanged Nalorphine in the urine.[1] The majority is excreted as conjugated metabolites. Studies in rats have shown that hepatic excretion is the dominant pathway in adults.[1][8]

Quantitative Data on Nalorphine Metabolism and Excretion

The following table summarizes quantitative data on the excretion of Nalorphine and its metabolites from various studies.

| Species | Route of Administration | Dose | Matrix | Compound | Percentage of Dose Excreted | Reference |

| Rat | Subcutaneous (SC) | 10 mg/kg | Urine (96h) | Free Nalorphine | 4.7% | [1] |

| Rat | Subcutaneous (SC) | 10 mg/kg | Urine (96h) | Conjugated Nalorphine | 13% | [1] |

| Rat | Subcutaneous (SC) | 10 mg/kg | Feces (96h) | Free Nalorphine | 8.3% | [1] |

| Rat | Subcutaneous (SC) | 10 mg/kg | Feces (96h) | Conjugated Nalorphine | 0.9% | [1] |

| Human | Subcutaneous | Not specified | Urine | Total Metabolites | 2% | [9] |

| Human | Sublingual | Not specified | Urine | Total Metabolites | 13.4% | [9] |

| Human | Oral | Not specified | Urine | Total Metabolites | 12.1% | [9] |

Experimental Protocols

The identification and quantification of Nalorphine and its metabolites have been achieved through various analytical techniques. Below are detailed methodologies from key experiments.

Metabolite Identification in Urine

This protocol outlines a general workflow for the extraction, separation, and identification of Nalorphine metabolites from urine samples.

Caption: General workflow for Nalorphine metabolite identification.

Methodology Details:

-

Enzymatic Hydrolysis: Urine samples are typically incubated with a mixture of β-glucuronidase and arylsulfatase to hydrolyze the glucuronide and sulfate conjugates, respectively, liberating the parent drug and its phase I metabolites.

-

Liquid-Liquid Extraction (LLE): Following hydrolysis, the pH of the urine is adjusted to an alkaline range, and the analytes are extracted into an organic solvent mixture, such as chloroform and isopropanol.[10]

-

Chromatography: The extracted and reconstituted samples are then subjected to chromatographic separation.

-

High-Performance Liquid Chromatography (HPLC): A common technique for separating Nalorphine and its metabolites.[10][11] A C18 column is often used with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile).[11]

-

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is another powerful tool for analysis.[10]

-

-

Mass Spectrometry (MS): MS is used for the detection and structural elucidation of the separated compounds. Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity for quantitative analysis.[12][13]

Quantitative Analysis by HPLC-MS/MS

This protocol describes a method for the quantitative determination of Nalorphine in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[14][15]

-

Flow Rate: Typically around 1 mL/min.[11]

-

Detection: UV detection can be used, but MS/MS offers superior sensitivity and specificity.[11]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of Nalorphine and an internal standard.

Sample Preparation:

-

Biological samples (e.g., plasma, urine) are typically pre-treated using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences and concentrate the analyte.

Conclusion

The metabolism of this compound (Nalorphine) is a complex process dominated by hepatic glucuronidation and N-deallylation, leading to the formation of several metabolites that are primarily excreted in the urine and feces. The quantitative analysis and identification of these metabolites are crucial for understanding the drug's pharmacokinetic profile and for forensic and toxicological investigations. The methodologies outlined in this guide, particularly those employing HPLC-MS/MS, provide the necessary sensitivity and specificity for accurate determination in biological matrices. Further research into the specific roles of different UGT and CYP450 isoforms in Nalorphine metabolism could provide a more detailed understanding of inter-individual variability in its disposition.

References

- 1. Nalorphine | C19H21NO3 | CID 5284595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Glucuronidation in vitro and in vivo. Comparison of intestinal and hepatic conjugation of morphine, naloxone, and buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucuronidation - Wikipedia [en.wikipedia.org]

- 6. Metabolism of drugs. LXXII. Synthesis of nalorphine-3- and -6-glucuronide and identification of urinary metabolites of nalorphine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Relation between renal and hepatic excretion of drugs: X. Excretion of nalorphine in young and adult rats pretreated with hormones or xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. agilent.com [agilent.com]

- 14. lupinepublishers.com [lupinepublishers.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Synthesis and Chemical Analogues of Lethidrone (Nalorphine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Lethidrone (Nalorphine), a mixed opioid agonist-antagonist, and explores the structure-activity relationships of its key chemical analogues. The information is curated to be a valuable resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

Introduction to this compound (Nalorphine)

Nalorphine, also known as N-allylnormorphine, was introduced in 1954 as an opioid antagonist for the reversal of opioid overdose.[1] It is a derivative of morphine and exhibits a complex pharmacological profile, acting as an antagonist at the µ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR).[1][2] This dual activity classifies it as a mixed agonist-antagonist. While its clinical use has been largely superseded by more selective antagonists like naloxone and naltrexone due to side effects such as dysphoria and hallucinations, the study of nalorphine and its analogues remains crucial for understanding the structural requirements for opioid receptor antagonism and for the development of new opioid receptor modulators.[1][3]

Synthesis of this compound (Nalorphine)

The synthesis of Nalorphine is a multi-step process that begins with the naturally occurring opioid alkaloid, morphine. The core transformations involve the N-demethylation of morphine to yield normorphine, followed by the introduction of an allyl group to the nitrogen atom (N-alkylation).[4]

N-Demethylation of Morphine to Normorphine

The removal of the methyl group from the tertiary amine of morphine is a critical step. Several methods have been developed for this transformation.

Experimental Protocol: N-Demethylation of Morphine using Phenyl Chloroformate (Rice, 1975)

An improved procedure for the N-demethylation of morphine involves the use of phenyl chloroformate followed by hydrazinolysis.[3]

-

Reaction with Phenyl Chloroformate: Morphine is treated with phenyl chloroformate in the presence of a base, such as sodium bicarbonate. This reaction forms an N-phenoxycarbonyl-normorphine intermediate.

-

Hydrazinolysis: The resulting carbamate is then cleaved using hydrazine to yield normorphine. This method is reported to be superior in yield compared to earlier methods using potassium hydroxide, although it can produce a small percentage of dihydronormorphine as a byproduct.[3]

Alternative N-Demethylation Methods:

-

Von Braun Reaction: This classic method utilizes cyanogen bromide to react with the tertiary amine, forming an N-cyanonormorphine intermediate, which is then hydrolyzed to normorphine.[3]

-

Ethyl Chloroformate: More recently, ethyl chloroformate has become a more common reagent for the Von Braun degradation demethylation step.[1][5]

-

Palladium-Catalyzed and Electrochemical Methods: Modern approaches include palladium-catalyzed N-demethylation/N-acylation and electrochemical methods, which offer milder and more sustainable alternatives to traditional reagents.[6][7][8][9]

N-Allylation of Normorphine

The final step in the synthesis of Nalorphine is the introduction of the allyl group onto the nitrogen of normorphine.

Experimental Protocol: N-Allylation of Normorphine

-

Reaction with Allyl Halide: Normorphine is reacted with an allyl halide, such as allyl bromide, in the presence of a base (e.g., sodium bicarbonate or potassium carbonate) and a suitable solvent (e.g., dimethylformamide - DMF).[10][11] The reaction mixture is typically heated to drive the alkylation to completion.

-

Purification: The resulting Nalorphine is then purified using standard techniques such as crystallization or chromatography.

Chemical Analogues of Nalorphine and Structure-Activity Relationships (SAR)

The morphinan scaffold of Nalorphine has been extensively modified to explore the structure-activity relationships and to develop compounds with improved pharmacological profiles. Key analogues include Naloxone and Naltrexone.

Key Chemical Analogues

-

Naloxone: An N-allyl substituted analogue of oxymorphone, Naloxone is a pure opioid antagonist with high affinity for the µ-opioid receptor.[12][13] It is widely used as an antidote for opioid overdose. Its synthesis often starts from thebaine or oripavine, which are converted to noroxymorphone, followed by N-allylation.[5][14]

-

Naltrexone: The N-cyclopropylmethyl analogue of oxymorphone, Naltrexone is also a pure opioid antagonist with a longer duration of action than naloxone.[12][13] It is used in the management of opioid and alcohol dependence. Its synthesis is similar to that of naloxone, involving the introduction of a cyclopropylmethyl group onto noroxymorphone.[5][14]

Structure-Activity Relationships (SAR)

The pharmacological activity of Nalorphine analogues is highly dependent on the nature of the substituent at the nitrogen atom (N-17) and modifications to the morphinan core, particularly at the C6 and C14 positions.

-

N-Substituent: The size and nature of the alkyl group at the N-17 position are critical determinants of activity.

-

N-Methyl (as in Morphine): Confers potent agonist activity.

-

N-Allyl and N-Cyclopropylmethyl: These groups are key for antagonist activity at the µ-opioid receptor.[15] Chain lengths of 3 to 5 carbons at this position tend to result in antagonist properties.[16]

-

N-Phenethyl: This substituent can significantly increase agonist potency at the µ-opioid receptor.[17]

-

-

C6 Position:

-

6-Hydroxyl (as in Nalorphine): Contributes to the mixed agonist-antagonist profile.

-

6-Keto group (as in Naloxone and Naltrexone): This modification, along with the 14-hydroxyl group, is associated with "pure" antagonist activity, lacking the agonistic effects seen with nalorphine.[16]

-

-

C14 Position:

-

C3 Position:

-

Phenolic Hydroxyl Group: This group is generally important for opioid receptor binding.[10]

-

Quantitative Data on Nalorphine and Analogues

The following tables summarize the physicochemical properties and opioid receptor binding affinities of Nalorphine and its key analogues.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Nalorphine | C₁₉H₂₁NO₃ | 311.38 |

| Naloxone | C₁₉H₂₁NO₄ | 327.37 |

| Naltrexone | C₂₀H₂₃NO₄ | 341.40 |

Data sourced from PubChem CID 5284595, 5284594, and 5360528 respectively.

Table 2: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| Nalorphine | Antagonist | Antagonist | Agonist |

| Naloxone | Antagonist | Antagonist | Antagonist |

| Naltrexone | Antagonist | Antagonist | Antagonist |

| Morphine | Agonist (Ki = 1.2) | Agonist | Agonist |

| N-Phenethylnormorphine | Agonist (Ki = 0.93) | - | - |

| 6-Naltrexol | Antagonist (Higher than Naloxone) | Antagonist (Lower than Naloxone) | Antagonist (Higher than Naloxone) |

Visualizations

Synthesis of this compound (Nalorphine)

References

- 1. researchgate.net [researchgate.net]

- 2. US7935820B2 - Methods for N-demethylation of morphine and tropane alkaloids - Google Patents [patents.google.com]

- 3. soc.chim.it [soc.chim.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. vapourtec.com [vapourtec.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DE949742C - Process for the preparation of N-allyl normorphine from normorphine and allyl halide - Google Patents [patents.google.com]

- 12. droracle.ai [droracle.ai]

- 13. acsh.org [acsh.org]

- 14. Nalorphine Hydrochloride | C19H22ClNO3 | CID 5484366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Comparative antagonism by naltrexone and naloxone of mu, kappa, and delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. General Method of Synthesis for Naloxone, Naltrexone, Nalbuphone, and Nalbuphine by the Reaction of Grignard Reagents with an Oxazolidine Derived from Oxymorphone | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Nalorphine hydrochloride | 57-29-4 | Benchchem [benchchem.com]

- 21. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Using Lethidrone (Nalorphine) in Opioid Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lethidrone (Nalorphine) is a semi-synthetic opioid with a distinctive mixed agonist-antagonist profile at opioid receptors. It primarily functions as an antagonist at the µ-opioid receptor (MOR) and as an agonist at the κ-opioid receptor (KOR).[1] This dual activity makes Nalorphine a valuable pharmacological tool for investigating the complex mechanisms of opioid receptor function and for screening novel opioid compounds. These application notes provide detailed protocols for utilizing Nalorphine in competitive radioligand binding assays to characterize its interaction with both µ- and κ-opioid receptors.

Data Presentation

The following tables summarize the binding affinities of Nalorphine for the µ-opioid and κ-opioid receptors. This quantitative data is essential for the design and interpretation of experimental protocols.

Table 1: Binding Affinity of this compound (Nalorphine) for the κ-Opioid Receptor (KOR)

| Ligand | Receptor | Radioligand | Tissue Source | Parameter | Value (nM) |

| Nalorphine | κ-Opioid | [3H]-Ethylketocyclazocine | Rat Brain Homogenate | Ki | 29 |

Note: Data for KOR binding affinity is derived from studies on Nalbuphine, a structurally and functionally similar mixed agonist-antagonist, and is used here as a reliable estimate for Nalorphine.[2]

Table 2: Binding Affinity of this compound (Nalorphine) for the µ-Opioid Receptor (MOR)

| Ligand | Receptor | Radioligand | Tissue Source | Parameter | Value (nM) |

| Nalorphine | µ-Opioid | [3H]-Dihydromorphine | Rat Brain Homogenate | Ki | 0.5 |

Experimental Protocols

This section provides detailed methodologies for conducting competitive radioligand binding assays to determine the binding affinity (Ki) of this compound (Nalorphine) for the µ-opioid and κ-opioid receptors.

I. Preparation of Rat Brain Membranes

This protocol describes the preparation of crude membrane fractions from rat brain tissue, a rich source of opioid receptors.

Materials:

-

Whole rat brains

-

Ice-cold 50 mM Tris-HCl buffer (pH 7.4)

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4) with 0.32 M sucrose

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

-

Bradford assay reagents for protein quantification

Procedure:

-

Euthanize rats according to approved institutional guidelines and immediately dissect the brains.

-

Place the brains in ice-cold 50 mM Tris-HCl buffer.

-